molecular formula C25H38O8SSi B8148745 1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside

1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside

Cat. No.: B8148745
M. Wt: 526.7 g/mol
InChI Key: VFXGGUXWIDLFGL-SJSRKZJXSA-N
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Description

1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of a tolyl group, multiple acetyl groups, and a tert-butyldimethylsilyl group attached to the glucopyranoside structure. It is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside typically involves multiple steps The synthetic route generally starts with the protection of the hydroxyl groups of D-glucose using acetyl groupsThe reaction conditions often involve the use of catalysts and reagents such as acetic anhydride, pyridine, and tert-butyldimethylsilyl chloride .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The acetyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of carbohydrate chemistry and the development of glycosylated molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside involves its interaction with various molecular targets and pathways. The acetyl and silyl groups play a crucial role in its reactivity and stability. The compound can undergo hydrolysis to release the active glucopyranoside, which can then interact with biological targets such as enzymes and receptors. The tolyl group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

1-S-tolyl-2,3,4-tri-OAcetyl-6-O-tertbutyldimethylsilyl-alpha-D-Glucopyranoside can be compared with other similar compounds such as:

    1,1-dimethyl-2,3,4,5-tetraphenylsilole: This compound has a similar silole structure but with different substituents, leading to different electronic and photophysical properties.

    1,1-dimethyl-3,4-diphenyl-2,5-bis(p-methylphenyl)silole: Another silole derivative with distinct substituent effects on its luminescence and electrochemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and applications in various fields.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O8SSi/c1-15-10-12-19(13-11-15)34-24-23(32-18(4)28)22(31-17(3)27)21(30-16(2)26)20(33-24)14-29-35(8,9)25(5,6)7/h10-13,20-24H,14H2,1-9H3/t20-,21-,22+,23-,24+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXGGUXWIDLFGL-SJSRKZJXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O8SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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